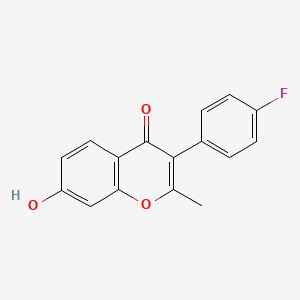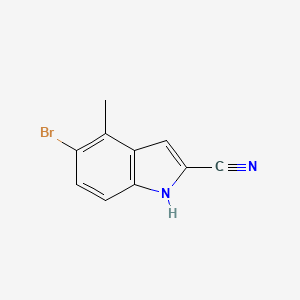![molecular formula C13H10N4O B2989612 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-04-5](/img/structure/B2989612.png)
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is a heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound features a triazolo-pyridine core, which is known for its diverse biological activities. It is often found in medicinal compounds that exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly reagents suggest potential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like lead tetraacetate or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridines and their derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines. By inhibiting these kinases, the compound can modulate immune responses and exhibit anti-inflammatory effects . Additionally, it acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its antibacterial, antifungal, and anticancer activities.
1,2,4-triazolo[3,4-a]pyridine: Used in the design of efficient light-emitting materials for OLED devices.
Uniqueness
N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide is unique due to its specific triazolo-pyridine core, which imparts a range of biological activities.
Propiedades
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-5-2-1-3-6-10)16-11-7-4-8-17-12(11)14-9-15-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJUIYBLSDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2989532.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2989535.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989540.png)

![benzyl(2RS)-2-[(2RS)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)

![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)


